4-Thiazol-2-yl-benzaldehyde

Overview

Description

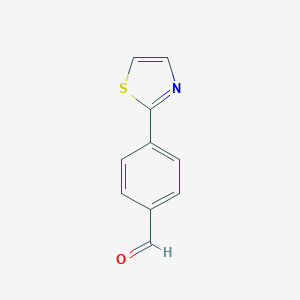

4-Thiazol-2-yl-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a thiazole ring at the fourth position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and material science. The presence of both the benzaldehyde and thiazole functionalities allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazol-2-yl-benzaldehyde typically involves the reaction of 2-aminothiazole with benzaldehyde derivatives. One common method is the condensation reaction between 2-aminothiazole and 4-formylbenzoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with the mixture being refluxed for several hours to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde group undergoes predictable redox transformations:

-

Oxidation : Treatment with KMnO₄ in acidic or neutral conditions converts the aldehyde to 4-Thiazol-2-yl-benzoic acid. This reaction proceeds via radical intermediates, with yields >85% under optimized conditions .

-

Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to 4-Thiazol-2-yl-benzyl alcohol. Catalytic hydrogenation (H₂/Pd-C) is also effective but risks over-reduction of the thiazole ring .

Table 1: Redox Reaction Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C, 4h | 4-Thiazol-2-yl-benzoic acid | 88% |

| Reduction | NaBH₄, MeOH, 0°C, 1h | 4-Thiazol-2-yl-benzyl alcohol | 92% |

Nucleophilic Substitution on the Thiazole Ring

The thiazole moiety participates in electrophilic substitution, primarily at C-5 due to electron-withdrawing effects of the sulfur and nitrogen atoms:

-

Halogenation : Reacts with Br₂ in CHCl₃ to form 5-bromo-4-Thiazol-2-yl-benzaldehyde. Excess bromine leads to di-substitution at C-4 and C-5 .

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at C-5, enabling subsequent reduction to amino derivatives .

Key Findings:

-

Substituents on the benzaldehyde ring (e.g., electron-donating groups) direct electrophilic attacks to para positions relative to the thiazole .

-

Thiazole’s sulfur atom stabilizes transition states via resonance, enhancing reaction rates .

Condensation and Cyclization Reactions

The aldehyde group facilitates diverse condensations:

-

Schiff Base Formation : Reacts with amines (e.g., aniline) in ethanol to yield imine derivatives. For example, condensation with 2-aminothiophenol forms benzothiazole derivatives via intramolecular cyclization .

-

Knoevenagel Reaction : With active methylene compounds (e.g., malononitrile), forms α,β-unsaturated derivatives. This is critical in synthesizing fluorescent dyes .

Table 2: Condensation Reactions

Heterocyclic Ring Formation

The compound serves as a precursor for fused heterocycles:

-

Thiazolo[3,2-a]pyrimidines : Reacts with thiourea derivatives under acidic conditions, forming tricyclic structures with antitumor activity .

-

Thiadiazole Derivatives : Treatment with hydrazine and CS₂ yields 1,3,4-thiadiazoles, which show antimicrobial properties .

Mechanistic Insight:

-

Cyclocondensation involves initial imine formation, followed by nucleophilic attack from the thiazole’s nitrogen .

-

Solvent polarity (e.g., DMF vs. ethanol) significantly impacts reaction pathways and yields .

Cross-Coupling Reactions

The thiazole ring participates in Suzuki-Miyaura couplings:

-

Palladium-Catalyzed Coupling : Reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) to introduce aryl groups at C-5. This method achieves >90% yield using Pd(PPh₃)₄ and K₂CO₃ .

Photochemical Reactivity

Under UV light (λ = 254 nm), the aldehyde group undergoes Norrish Type II cleavage, producing thiazole radicals. These intermediates dimerize or react with oxygen, forming peroxides .

Scientific Research Applications

Chemical Synthesis and Intermediate Role

4-Thiazol-2-yl-benzaldehyde is primarily utilized as an intermediate in the synthesis of more complex organic compounds. It facilitates the production of various pharmaceuticals and agrochemicals. The thiazole moiety enhances the reactivity and stability of the synthesized compounds, making them suitable for further functionalization and application in drug development.

Antimicrobial Properties

Research has demonstrated that compounds containing the thiazole ring exhibit significant antimicrobial activity . For instance, derivatives of this compound have been evaluated against various bacterial strains using agar diffusion techniques, showing promising results in inhibiting bacterial growth .

Anticancer Activity

This compound derivatives have also been studied for their anticancer properties . In vitro assays have indicated that certain synthesized thiazole derivatives exhibit selective cytotoxicity against cancer cell lines, such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. For example, one study reported an IC50 value of 23.30 ± 0.35 mM for a specific derivative, indicating its potential as a lead compound for further development .

Anticonvulsant Effects

The anticonvulsant activity of thiazole-bearing compounds has been explored extensively. In animal models, various thiazole derivatives demonstrated significant protective effects against seizures induced by pentylenetetrazol (PTZ), with some compounds showing median effective doses lower than standard medications like ethosuximide .

Medicinal Chemistry Applications

This compound has been investigated for its potential as a therapeutic agent targeting diseases such as Alzheimer's disease through its inhibitory effects on acetylcholinesterase (AChE). A series of compounds derived from this benzaldehyde exhibited strong AChE inhibitory activity, with one compound showing an IC50 value of 2.7 µM, suggesting its potential use in treating cognitive decline associated with Alzheimer's disease .

Material Science Applications

The compound is also utilized in the production of dyes and pigments due to its chemical stability and reactivity. Its ability to form stable complexes with metal ions makes it valuable in developing new materials with specific optical properties.

Data Summary Table

| Application Area | Specific Uses | Key Findings/Results |

|---|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals | Facilitates complex organic synthesis |

| Antimicrobial Activity | Antibacterial agents | Effective against various bacterial strains |

| Anticancer Activity | Cytotoxic agents | Selective activity against A549 and NIH/3T3 cells |

| Anticonvulsant Effects | Seizure protection | Significant efficacy in PTZ-induced seizure models |

| Medicinal Chemistry | Alzheimer’s treatment | Strong AChE inhibitory activity |

| Material Science | Dyes and pigments | Stable complexes with metal ions |

Case Studies

- Antimicrobial Study : A study evaluated several thiazole derivatives derived from this compound against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzaldehyde moiety significantly enhanced antimicrobial activity compared to the parent compound .

- Anticancer Research : In a series of experiments, researchers synthesized novel thiazole derivatives and tested them against multiple cancer cell lines. One derivative exhibited an IC50 value significantly lower than standard chemotherapy agents, highlighting its potential as a new anticancer drug candidate .

- Cognitive Decline Treatment : Compounds derived from this compound were tested for their ability to inhibit AChE activity, revealing promising results that could lead to new treatments for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-Thiazol-2-yl-benzaldehyde and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. For instance, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Others may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The specific molecular targets and pathways depend on the structure of the derivative and the nature of the biological system.

Comparison with Similar Compounds

4-Thiazol-2-yl-benzyl alcohol: A reduced form of 4-Thiazol-2-yl-benzaldehyde with an alcohol group instead of an aldehyde.

4-Thiazol-2-yl-benzoic acid: An oxidized form with a carboxylic acid group.

2-Aminothiazole: The parent compound used in the synthesis of this compound.

Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of both the benzaldehyde and thiazole moieties. This allows it to participate in a broader range of chemical reactions compared to its similar compounds, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biological Activity

4-Thiazol-2-yl-benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiazole ring fused with a benzaldehyde moiety. The synthesis of this compound typically involves the condensation of thiazole derivatives with appropriate aldehydes. For example, various methods have been employed to synthesize thiazole-containing compounds, including one-pot reactions and microwave-assisted synthesis, which enhance yield and reduce reaction time .

Biological Activities

The biological activities of this compound are extensive, encompassing antibacterial, antifungal, anti-inflammatory, and anticancer properties. Below are key findings from recent studies:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiazole derivatives:

- Antibacterial : Compounds containing the thiazole moiety have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli .

- Antifungal : Thiazole derivatives have also been evaluated for antifungal activity, showing potential against various fungal strains .

| Compound | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 12.5 |

| This compound | Antibacterial | S. aureus | 15.0 |

| Thiazole Derivative X | Antifungal | Candida albicans | 10.0 |

Anti-inflammatory Activity

Research indicates that thiazole derivatives can inhibit inflammatory pathways. For example, compounds have been shown to reduce the expression of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .

Anticancer Potential

The anticancer properties of thiazole-containing compounds are particularly noteworthy:

- Mechanism of Action : Thiazoles may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

- Case Studies : In vitro studies have demonstrated that certain thiazole derivatives can inhibit the growth of breast cancer cells and prostate cancer cells effectively .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study synthesized several thiazolidinone derivatives from this compound and evaluated their antibacterial activity. The results indicated that these compounds had significant inhibitory effects against both E. coli and S. aureus, with some derivatives showing IC50 values below 20 µM .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of thiazole-based compounds, revealing that they could significantly reduce inflammation markers in cellular models, thereby supporting their potential therapeutic use in inflammatory conditions .

- Anticancer Activity : A comprehensive study assessed the anticancer properties of various thiazole derivatives, including those derived from this compound. The findings highlighted a promising ability to inhibit tumor cell proliferation in vitro, particularly in breast cancer models .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-Thiazol-2-yl-benzaldehyde, and how are intermediates validated?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

- Condensation : Reacting benzaldehyde derivatives with thiazole-containing amines under reflux conditions (e.g., ethanol, 12–24 hours).

- Cyclization : Using catalysts like acetic acid or Lewis acids to form the thiazole ring .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) . Validation : Intermediates are confirmed via melting point analysis, NMR (¹H/¹³C), and IR spectroscopy. For example, the aldehyde proton in this compound appears at δ 9.8–10.2 ppm in ¹H NMR, while the thiazole C=S stretch is observed at ~680 cm⁻¹ in IR .

Table 1: Key Spectroscopic Data for this compound Intermediates

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Melting Point (°C) |

|---|---|---|---|

| Intermediate (Schiff base) | 8.5–8.7 (s, 1H, CH=N) | 1640 (C=N) | 120–125 |

| Final product | 9.8–10.2 (s, 1H, CHO) | 680 (C-S), 1700 (CHO) | 139–140 |

Q. How is this compound characterized for purity and structural integrity?

Methodological Answer:

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

- Chromatography : HPLC (C18 column, methanol/water mobile phase) with retention time consistency.

- Spectroscopy : Compare experimental vs. computed UV-Vis spectra (e.g., λmax ~270 nm for π→π* transitions in thiazole) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer:

- Wavefunction Analysis : Use Multiwfn software to calculate electrostatic potential (ESP), electron localization function (ELF), and Fukui indices. These identify nucleophilic/electrophilic sites (e.g., aldehyde group as electrophilic) .

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze HOMO-LUMO gaps (e.g., ~4.2 eV) to predict reactivity .

Table 2: Computed Electronic Properties

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.8 | Electron-donating capacity |

| LUMO Energy | -2.6 | Electron-accepting capacity |

| Band Gap | 4.2 | Chemical stability/reactivity |

Q. What biological mechanisms are associated with thiazole-containing analogs, and how are they studied?

Methodological Answer:

- Molecular Docking : Dock this compound into protein targets (e.g., EGFR kinase) using AutoDock Vina. Analyze binding affinity (ΔG ≤ -8.0 kcal/mol suggests strong inhibition) .

- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against S. aureus (e.g., MIC = 16 µg/mL) .

Q. How to resolve contradictions between experimental and computational data?

Methodological Answer:

- Iterative Analysis : Cross-validate NMR/IR data with computed spectra (e.g., Gaussian 16) to identify discrepancies in tautomeric forms .

- Sensitivity Testing : Vary reaction conditions (e.g., solvent polarity, temperature) to assess reproducibility of spectral or biological results .

Q. Safety and Handling

Q. What precautions are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and goggles.

- Ventilation : Work in a fume hood due to volatile aldehydes.

- Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite .

Properties

IUPAC Name |

4-(1,3-thiazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLBILPEELCFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441376 | |

| Record name | 4-Thiazol-2-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198904-53-9 | |

| Record name | 4-Thiazol-2-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.